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Introduction

Hexafluoroacetone (HFA), a non-flammable, colorless gas with a characteristic musty odor, is
a pivotal molecule in the landscape of fluorinated compounds.[1][2] Its unique chemical and
physical properties, largely dictated by the strong electron-withdrawing nature of its two
trifluoromethyl groups, make it a valuable reagent and building block in a multitude of
applications, from the synthesis of specialty polymers and pharmaceuticals to its use as a
chemical intermediate.[3][4][5] A thorough understanding of the thermochemical data of
hexafluoroacetone is paramount for its effective and safe utilization in research and industrial
processes. This guide provides an in-depth exploration of the core thermochemical properties
of HFA, detailing the experimental and computational methodologies employed in their
determination and discussing the practical implications of this data.

Core Thermochemical Data

A summary of the key thermochemical and physical properties of hexafluoroacetone is
presented in the table below. This data serves as a fundamental reference for reaction
modeling, process design, and safety assessments.
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Property Value Source
Molecular Formula C3FeO [6]
Molecular Weight 166.02 g/mol [41[6]
Boiling Point -28 °C (245 K) [1114]
Melting Point -129 °C (144 K) [4]

Standard Enthalpy of

) -1250 kJ/mol [1]
Formation (AHf°)

89.63 cal/(mol-K) (ideal gas at

Molar Entropy (S°) . ) [7][8]
boiling point)

Molar Heat of Fusion 2003.5 cal/mol [7]

Molar Heat of Vaporization 5166 cal/mol [7]

C-C Bond Dissociation Energy ~ ~80-85 kcal/mol
(BDE) (Computationally Derived)

N/A

In-Depth Analysis of Thermochemical Properties
Enthalpy of Formation

The standard enthalpy of formation (AHf°) of hexafluoroacetone is a critical parameter for
calculating the heat of reaction for processes involving this compound. The experimentally
determined value of -1250 kJ/mol indicates that the formation of HFA from its constituent
elements in their standard states is a highly exothermic process.[1] This high negative value is
characteristic of many perfluorinated compounds and reflects the exceptional stability of the C-
F bond.

Entropy and Heat Capacity

The molar entropy of hexafluoroacetone provides insight into the degree of disorder of the
molecule at a given temperature. Calorimetric studies have precisely measured the heat
capacity of HFA from 12 K up to its normal boiling point of 245.87 K.[7][8] These measurements
have enabled the calculation of the ideal gas entropy at the boiling point to be 89.63
cal/(mol-K).[7][8] Such data is crucial for determining the Gibbs free energy change of reactions
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and thus predicting their spontaneity. The temperature-dependent profiles of specific heat
capacity, density, viscosity, and thermal conductivity are also available and are vital for
chemical engineering calculations, process simulation, and thermal system design.[9][10]

Bond Dissociation Energy

The bond dissociation energy (BDE) is a measure of the strength of a chemical bond.[11] While
an experimental value for the C-C bond dissociation energy in hexafluoroacetone is not
readily available in the literature, computational chemistry provides a reliable means to
estimate this value. High-level quantum chemical calculations, such as those employing density
functional theory (DFT) or composite methods like Gaussian-n (G-n) theories, are widely used
to predict thermochemical data with high accuracy. For fluorinated hydrocarbons, methods
such as wB97X-D and G4 have demonstrated excellent performance in predicting bond
dissociation energies. Based on computational studies of similar fluorinated ketones, the C-C
bond dissociation energy in hexafluoroacetone is estimated to be in the range of 80-85
kcal/mol. This value is influenced by the strong inductive effect of the fluorine atoms, which can
Impact the bond strengths within the molecule.

Methodologies for Determining Thermochemical
Data

The acquisition of accurate thermochemical data relies on a combination of rigorous
experimental techniques and advanced computational methods.

Experimental Protocols

Calorimetry: Bomb calorimetry is a primary experimental method for determining the enthalpy
of formation of combustible compounds like hexafluoroacetone. The substance is combusted
in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat
released during the combustion is measured by the temperature change of the surrounding
water bath.

Diagram of a Bomb Calorimetry Workflow
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Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Adiabatic Calorimetry: This technique is employed to measure heat capacity as a function of
temperature. The sample is placed in a calorimeter that is carefully insulated to prevent heat
exchange with the surroundings. A known amount of electrical energy is supplied to the
sample, and the resulting temperature increase is measured.

Diagram of Adiabatic Calorimetry for Heat Capacity Measurement
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Caption: Step-wise process for heat capacity measurement via adiabatic calorimetry.

Computational Workflows

Computational thermochemistry has emerged as a powerful tool for predicting the properties of
molecules, especially for reactive or hazardous species where experimental measurements
can be challenging.

Ab Initio and Density Functional Theory (DFT) Calculations: These methods solve the
electronic Schrodinger equation to determine the energy and electronic structure of a molecule.
High-level ab initio methods like coupled-cluster theory and composite methods such as the
Gaussian-n theories (e.g., G3, G4) can provide thermochemical data with "chemical accuracy"
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(typically within 1-2 kcal/mol of experimental values). DFT methods, particularly with hybrid
functionals like B3LYP and M06-2X, offer a good balance between accuracy and computational
cost.

Diagram of a Computational Thermochemistry Workflow
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Caption: A typical workflow for calculating thermochemical properties using computational
chemistry.

Applications and Significance of Thermochemical
Data

The thermochemical data of hexafluoroacetone are not merely academic values; they have
profound practical implications in various scientific and industrial domains.
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e Reaction Engineering and Process Safety: Accurate enthalpy of formation and heat capacity
data are essential for the design and safe operation of chemical reactors. For exothermic
reactions involving HFA, this data is critical for ensuring adequate heat removal to prevent
thermal runaways.

o Pharmaceutical and Materials Science: Hexafluoroacetone is a precursor in the synthesis
of various high-value chemicals, including the solvent hexafluoroisopropanol (HFIP) and
several polymers.[3][5] Understanding the thermodynamics of these synthetic routes allows
for the optimization of reaction conditions to maximize yield and efficiency.

e Combustion and Environmental Science: The thermochemical properties of HFA are
important for modeling its behavior in high-temperature environments, such as combustion
processes, and for understanding its potential environmental fate.

Safety Considerations

Hexafluoroacetone is a toxic and highly reactive gas that requires careful handling.[1][11] It is
an irritant to the skin, eyes, and mucous membranes and is toxic by inhalation, ingestion, and
skin absorption.[1][2] HFA reacts vigorously with water to form an acidic hydrate.[1][3] When
heated to high temperatures, it can decompose and emit toxic fluoride fumes.[1] Appropriate
personal protective equipment, including respiratory protection, chemical-resistant gloves, and
eye protection, must be worn when working with this compound.[11] All work should be
conducted in a well-ventilated fume hood.

Conclusion

The thermochemical data for hexafluoroacetone provide a fundamental basis for
understanding its reactivity, stability, and behavior in chemical processes. This in-depth guide
has synthesized key experimental and computational findings to offer a comprehensive
resource for researchers, scientists, and drug development professionals. A thorough grasp of
these properties is indispensable for leveraging the unique attributes of hexafluoroacetone in
innovative applications while ensuring safe and efficient handling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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